![molecular formula C24H23ClN2O4 B2927697 3-(4-chlorophenyl)-9-(3-(2-oxopyrrolidin-1-yl)propyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 951927-83-6](/img/structure/B2927697.png)
3-(4-chlorophenyl)-9-(3-(2-oxopyrrolidin-1-yl)propyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
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Overview
Description
3-(4-chlorophenyl)-9-(3-(2-oxopyrrolidin-1-yl)propyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a useful research compound. Its molecular formula is C24H23ClN2O4 and its molecular weight is 438.91. The purity is usually 95%.
BenchChem offers high-quality 3-(4-chlorophenyl)-9-(3-(2-oxopyrrolidin-1-yl)propyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-chlorophenyl)-9-(3-(2-oxopyrrolidin-1-yl)propyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystal Structures and Supramolecular Arrangements
Studies have shown the importance of cage-type and π(quinoline)⋯π(quinoline) dimeric motifs in the crystal structures of certain derivatives. These arrangements are generated from combinations of C–H⋯X, C–X⋯π, and π⋯π interactions, which are crucial for understanding the molecular interactions and stability of these compounds (de Souza et al., 2015).
Synthesis and Molecular Docking
The synthesis of novel biologically potent heterocyclic compounds, incorporating structures similar to the compound , has been explored for their anticancer and antimicrobial properties. These compounds have shown promise in overcoming microbe resistance to pharmaceutical drugs, highlighting the potential application of these derivatives in medical research (Katariya et al., 2021).
Antimicrobial Activity
Some derivatives containing similar structures have been synthesized and evaluated for their antimicrobial activity. These studies establish a relationship between structure and activity, with certain compounds showing significant activity against tested microbes, suggesting potential uses in developing new antimicrobial agents (Abdel-Monem, 2004).
Oxidative Coupling Reactions
Research into the oxidative C–C coupling reactions of related compounds has provided insights into novel synthetic routes for creating complex structures. These studies are essential for developing new methodologies in organic synthesis, which could be applicable to a wide range of chemicals, including the compound of interest (El-Abadelah et al., 2018).
Antioxidant Properties
The synthesis and evaluation of antioxidant properties of derivatives similar to the compound have been explored. These studies contribute to understanding the antioxidant potential of these compounds, which could be relevant in designing drugs to mitigate oxidative stress-related diseases (Bekircan et al., 2008).
Mechanism of Action
Target of Action
Structural analogs of this compound, such as piracetam, have been known to interact with various receptors in the brain
Mode of Action
Structural analogs of this compound, like piracetam, are known to enhance neuronal excitability and synaptic plasticity, which may suggest a similar mode of action .
Biochemical Pathways
Compounds with similar structures have been shown to influence various biochemical pathways, including those involved in neurotransmission .
Result of Action
Compounds with similar structures have been shown to enhance cognitive function and memory, suggesting potential neuroprotective effects .
properties
IUPAC Name |
3-(4-chlorophenyl)-9-[3-(2-oxopyrrolidin-1-yl)propyl]-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN2O4/c25-17-6-4-16(5-7-17)20-14-30-24-18(23(20)29)8-9-21-19(24)13-26(15-31-21)10-2-12-27-11-1-3-22(27)28/h4-9,14H,1-3,10-13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICNVWATWEOWYEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCCN2CC3=C(C=CC4=C3OC=C(C4=O)C5=CC=C(C=C5)Cl)OC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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